molecular formula C15H20N2O3S B14875858 3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B14875858
M. Wt: 308.4 g/mol
InChI Key: BWHNQLFSRIOMNR-UHFFFAOYSA-N
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Description

Isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound features a thienopyrimidine core, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the esterification of the corresponding carboxylic acid with isopentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:

    Starting Materials: 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid and isopentyl alcohol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: The reaction mixture is heated under reflux to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid and isopentyl alcohol.

    Reduction: Corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the flavor and fragrance industry due to its ester functionality, which imparts pleasant aromas.

Mechanism of Action

The mechanism of action of isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Isopentyl acetate: A simple ester known for its banana-like aroma.

    Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate: Similar structure with an ethyl group instead of an isopentyl group.

    Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate: Similar structure with a methyl group instead of an isopentyl group.

Uniqueness

Isopentyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is unique due to the presence of the isopentyl group, which can influence its physical properties, such as solubility and volatility

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

3-methylbutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C15H20N2O3S/c1-9(2)5-6-20-12(18)7-17-8-16-14-13(15(17)19)10(3)11(4)21-14/h8-9H,5-7H2,1-4H3

InChI Key

BWHNQLFSRIOMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OCCC(C)C)C

Origin of Product

United States

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